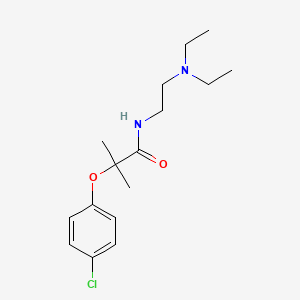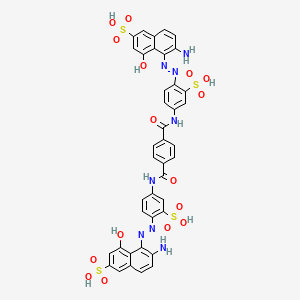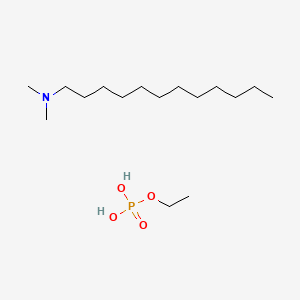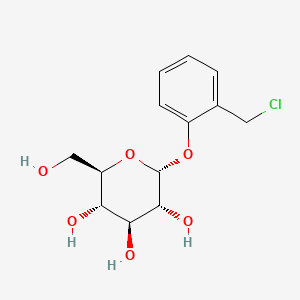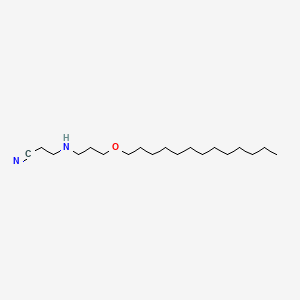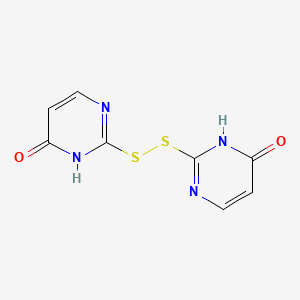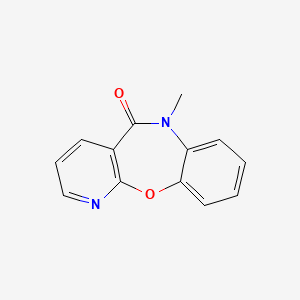
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridine ring: Starting with a suitable precursor, such as a substituted aniline, the pyridine ring can be constructed through cyclization reactions.
Introduction of the oxazepine ring: This step may involve the reaction of the pyridine derivative with an appropriate reagent to form the oxazepine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms.
Reduction: Reduction reactions can occur, potentially affecting the ring structure or substituents.
Substitution: Electrophilic or nucleophilic substitution reactions may be possible, especially at the methyl group or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield partially or fully reduced derivatives.
Scientific Research Applications
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of pathways: Influence on signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido-benzoxazepines: Other compounds in this class with different substituents.
Benzodiazepines: Structurally related compounds with known pharmacological activities.
Uniqueness
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one may be unique in its specific substitution pattern and resulting biological activity, making it a valuable compound for further study.
Properties
CAS No. |
134894-49-8 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-15-10-6-2-3-7-11(10)17-12-9(13(15)16)5-4-8-14-12/h2-8H,1H3 |
InChI Key |
BBMMISOHGVCAMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



